1-Bromo-2-iodobenzene
Overview
Description
1-Bromo-2-iodobenzene, also known as ortho-bromoiodobenzene, is a halogenated benzene derivative with the molecular formula C6H4BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to adjacent carbon atoms on a benzene ring. It is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
1-Bromo-2-iodobenzene is primarily used as an electrophile in various chemical reactions . Its primary targets are nucleophilic entities, such as amino-functionalized organozinc reagents . These reagents play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling . In this reaction, a carbon atom on the organozinc reagent forms a bond with the carbon atom on the this compound molecule from which the iodine or bromine has been removed . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of diarylamines . Diarylamines are organic compounds that contain two amine groups attached to a single aromatic system . They are used in various applications, including the production of pharmaceuticals, dyes, and polymers .
Pharmacokinetics
It is a liquid at room temperature with a density of 2.203 g/mL . Its boiling point is 120-121 °C at 15 mmHg , suggesting that it would readily evaporate under physiological conditions. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the synthesis of diarylamines . The specific molecular and cellular effects would depend on the nature of the compounds produced.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light can cause it to decompose , which could potentially affect its reactivity. Additionally, its reactivity may be influenced by the presence of other substances in the reaction mixture, such as bases or other nucleophiles . Therefore, it is typically stored in a dark, cool, and well-ventilated place to maintain its stability .
Preparation Methods
1-Bromo-2-iodobenzene can be synthesized through several methods, including the Sandmeyer reaction, the Ullmann reaction, and the Finkelstein reaction .
Sandmeyer Reaction: This method involves the conversion of an aryl diazonium salt to the corresponding halide using cuprous halide.
Ullmann Reaction: This reaction involves the coupling of aryl halides in the presence of a copper catalyst.
Finkelstein Reaction: This method involves the halogen exchange reaction, where an aryl halide is treated with a halide salt to produce the desired halogenated compound.
Industrial production methods typically involve the halogenation of 1-iodo-2-nitrobenzene with bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst such as aluminum trichloride or azobisisobutyronitrile (AIBN) .
Chemical Reactions Analysis
1-Bromo-2-iodobenzene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding bromo or iodo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, aryl iodides, and aryl bromides .
Scientific Research Applications
1-Bromo-2-iodobenzene has a wide range of scientific research applications :
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of antipsychotic drugs, anti-inflammatory drugs, and anti-cancer agents.
Agrochemicals: It is used in the synthesis of herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
1-Bromo-2-iodobenzene can be compared with other halogenated benzene derivatives such as 1-Bromo-4-iodobenzene, 2-Bromo-1-iodobenzene, and 1-Iodo-2-bromobenzene .
1-Bromo-4-iodobenzene: This compound has the bromine and iodine atoms attached to the para positions on the benzene ring, making it less sterically hindered compared to this compound.
2-Bromo-1-iodobenzene: Similar to this compound, but with the positions of the bromine and iodine atoms reversed.
1-Iodo-2-bromobenzene: Another isomer with the same molecular formula but different arrangement of halogen atoms.
The uniqueness of this compound lies in its ortho-substitution pattern, which makes it particularly useful for specific cross-coupling reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-bromo-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRHKGBNGGSCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060394 | |
Record name | Benzene, 1-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-2-iodobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
583-55-1 | |
Record name | 1-Bromo-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.646 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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